3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetonitrile

Description

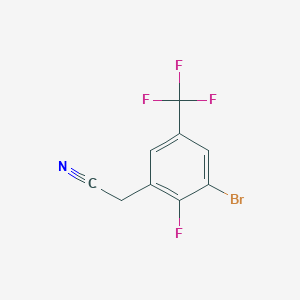

3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H4BrF4N. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring, along with an acetonitrile group. It is used in various chemical reactions and has applications in scientific research.

Properties

Molecular Formula |

C9H4BrF4N |

|---|---|

Molecular Weight |

282.03 g/mol |

IUPAC Name |

2-[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]acetonitrile |

InChI |

InChI=1S/C9H4BrF4N/c10-7-4-6(9(12,13)14)3-5(1-2-15)8(7)11/h3-4H,1H2 |

InChI Key |

JSSKDHYHTXKOJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1CC#N)F)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetonitrile typically involves the following steps:

Fluorination: The addition of a fluorine atom to the phenyl ring.

Trifluoromethylation: The incorporation of a trifluoromethyl group.

Acetonitrile Introduction: The addition of an acetonitrile group to the phenyl ring.

These reactions are carried out under controlled conditions, often using catalysts and specific reagents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of advanced technologies and equipment allows for the precise control of reaction conditions, leading to high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:

Substitution Reactions: Where one functional group is replaced by another.

Oxidation Reactions: Where the compound is oxidized to form new products.

Reduction Reactions: Where the compound is reduced to form new products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens and nucleophiles, with conditions such as elevated temperatures and the presence of catalysts.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions may produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine

- 3-Bromo-5-(trifluoromethyl)phenol

- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where its specific characteristics are required.

Biological Activity

3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of halogen atoms, particularly bromine and fluorine, enhances the compound's lipophilicity and may improve its binding affinity to various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features

- Halogen Substituents : The presence of bromine and trifluoromethyl groups increases the compound's reactivity and interaction with biological macromolecules.

- Lipophilicity : The trifluoromethyl group contributes to the lipophilic nature, which is crucial for membrane permeability.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through interactions with proteins and enzymes.

Enzyme Inhibition

Studies have shown that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. For instance, the inhibition of acetylcholinesterase (AChE) has been observed in related compounds, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

Preliminary studies indicate that halogenated phenylacetonitriles possess antimicrobial properties. Compounds exhibiting similar structural features have demonstrated activity against various bacterial strains, including Escherichia coli and Bacillus cereus, with minimum inhibitory concentrations (MICs) suggesting moderate effectiveness .

Case Study 1: Anticancer Potential

A study focusing on structurally related compounds revealed significant antiproliferative effects against several cancer cell lines. For example, derivatives with trifluoromethyl groups showed enhanced activity compared to their non-fluorinated counterparts. The mechanism was attributed to the modulation of tubulin polymerization, leading to apoptosis in cancer cells .

| Compound | Cell Line | GI50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | <0.01 | Tubulin inhibition |

| Related Compound A | MDA-MB-435 | 0.229 | Apoptosis induction |

Case Study 2: Neuroprotective Effects

In vitro studies on similar compounds have shown dual inhibition of AChE and butyrylcholinesterase (BuChE), suggesting a potential neuroprotective role. These findings highlight the relevance of halogenated phenylacetonitriles in developing treatments for cognitive disorders .

The biological activity of this compound may involve several mechanisms:

- Non-Covalent Interactions : The halogenated structure allows for diverse interactions such as hydrogen bonding and π-π stacking with biomolecules.

- Enzyme Modulation : By binding to active sites or allosteric sites on enzymes, the compound may alter their activity, leading to therapeutic effects.

- Membrane Interaction : Increased lipophilicity facilitates penetration into cellular membranes, enhancing bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.